molecular formula C7H14N2O5S B13359256 1-((3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thiourea

1-((3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thiourea

Cat. No.: B13359256
M. Wt: 238.26 g/mol
InChI Key: NFLXFOWCDDYFIR-ZZWDRFIYSA-N
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Description

1-((3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thiourea is a complex organic compound that features a thiourea group attached to a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thiourea typically involves the reaction of a sugar derivative with thiourea. One common method involves the use of D-glucose as the starting material. The hydroxyl groups of D-glucose are first protected using suitable protecting groups such as acetyl or benzyl groups. The protected glucose is then reacted with thiourea under acidic conditions to form the desired compound. The protecting groups are subsequently removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The thiourea group can be reduced to form thiol derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxyl groups under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

1-((3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand for protein binding studies.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 1-((3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The sugar moiety can enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-((3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thiourea can be compared with other similar compounds such as:

    1-((3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)urea: Similar structure but with a urea group instead of a thiourea group.

    1-((3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thiosemicarbazide: Contains a thiosemicarbazide group, which may exhibit different reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of a sugar moiety with a thiourea group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H14N2O5S

Molecular Weight

238.26 g/mol

IUPAC Name

[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]thiourea

InChI

InChI=1S/C7H14N2O5S/c8-7(15)9-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2,(H3,8,9,15)/t2-,3-,4+,5-,6?/m0/s1

InChI Key

NFLXFOWCDDYFIR-ZZWDRFIYSA-N

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H](C(O1)NC(=S)N)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)NC(=S)N)O)O)O)O

Origin of Product

United States

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